tert-Butyl ((3R,4S)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate
Description
tert-Butyl ((3R,4S)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate is a pyrrolidine-based carbamate derivative characterized by a stereospecific (3R,4S) configuration and a difluoromethyl substituent at the 4-position. This compound is of interest in medicinal chemistry due to the electronegative and metabolically stable nature of the difluoromethyl group, which enhances bioavailability and resistance to oxidative degradation.
Properties
Molecular Formula |
C10H18F2N2O2 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
tert-butyl N-[(3R,4S)-4-(difluoromethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-7-5-13-4-6(7)8(11)12/h6-8,13H,4-5H2,1-3H3,(H,14,15)/t6-,7-/m0/s1 |
InChI Key |
SPVLYYWTWMUWDD-BQBZGAKWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1C(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3R,4S)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Attachment of the Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3R,4S)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.
Scientific Research Applications
tert-Butyl ((3R,4S)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl ((3R,4S)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may also participate in metabolic pathways, influencing biochemical processes.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related carbamates with variations in substituents, stereochemistry, and ring systems. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects :
- Difluoromethyl (Target Compound) : Introduces moderate electronegativity and lipophilicity (logP ~1.5–2.0 estimated), balancing solubility and membrane permeability.
- Methyl (CAS 1334481-84-3) : Less electronegative, increasing hydrophobicity (logP ~1.0–1.5).
- Trifluoromethylphenyl (CAS 1212404-61-9) : Highly electron-withdrawing and bulky, significantly elevating molecular weight (~349 g/mol) and reducing aqueous solubility.
Ring System Variations :
- Piperidine analogs (e.g., CAS 473839-06-4) exhibit larger ring sizes, affecting conformational flexibility and binding to targets like enzymes or receptors.
Biological Activity
tert-Butyl ((3R,4S)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, including interaction mechanisms, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H18F2N2O2
- Molecular Weight : 236.26 g/mol
- CAS Number : 2278296-49-2
The compound features a tert-butyl group and a pyrrolidine ring substituted with a difluoromethyl group, which is significant for enhancing biological activity and selectivity in drug design.
The biological activity of this compound is primarily attributed to the hydrolysis of the carbamate group. This hydrolysis releases an active amine that can interact with various enzymes or receptors within biological systems. The difluoromethyl group is believed to enhance binding affinity and selectivity towards specific targets, making it a candidate for further drug development.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the difluoromethyl group has been shown to improve potency in several studies. For instance, similar compounds with fluorinated moieties often exhibit enhanced interactions with target proteins due to increased lipophilicity and electronic effects.
Comparison with Similar Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Similarity Index |
|---|---|
| Tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | 0.92 |
| Tert-butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate | 0.85 |
| Tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate | 0.85 |
| Tert-butyl (cis-4-fluoropyrrolidin-3-yl)carbamate | 0.85 |
| Tert-butyl (4,4-difluoropyrrolidin-3-yl)methylcarbamate | 0.80 |
This table highlights the unique characteristics of this compound compared to its analogs.
Case Studies and Research Findings
Research has indicated that compounds containing fluorinated groups tend to exhibit improved pharmacological properties. A study on trifluoromethyl-containing drugs demonstrated that such modifications can significantly enhance drug potency and selectivity against various targets, including enzymes involved in metabolic pathways .
In another investigation focusing on structure-activity relationships, it was found that modifications on the pyrrolidine ring could lead to varying degrees of inhibition on specific enzymes, suggesting that fine-tuning the substituents can optimize therapeutic effects .
Q & A
Q. What are the common synthetic routes for preparing tert-Butyl ((3R,4S)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate?
The synthesis typically involves multi-step strategies:
- Step 1 : Construction of the pyrrolidine core with stereochemical control. Chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) may be used to establish the (3R,4S) configuration .
- Step 2 : Introduction of the difluoromethyl group via nucleophilic substitution or fluorination reactions (e.g., using DAST or Deoxo-Fluor reagents) .
- Step 3 : Carbamate protection using tert-butyl chloroformate under basic conditions (e.g., with NaOH or NEt) to form the final product .
Key Optimization : Reaction temperature (0–25°C) and solvent choice (e.g., THF or DCM) significantly impact yield and stereochemical purity .
Q. Which analytical techniques are critical for characterizing this compound?
Q. How should this compound be stored to ensure stability?
Q. What functional group transformations are feasible for this carbamate?
- Carbamate Deprotection : Use TFA or HCl in dioxane to yield the free amine, critical for further derivatization .
- Pyrrolidine Ring Modifications : Reductive amination or alkylation at the secondary amine site .
- Difluoromethyl Reactivity : Participate in cross-coupling (e.g., Suzuki) if activated via transition-metal catalysis .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) to resolve diastereomers .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation steps to achieve >98% ee .
- Circular Dichroism (CD) : Monitor optical activity to confirm retention of stereochemistry during reactions .
Q. What strategies optimize reaction yields and selectivity in fluorinated intermediates?
Q. How can researchers study interactions between this compound and biological targets?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) with immobilized enzymes/receptors .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for structure-activity relationships .
- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes to guide rational design .
Q. What role does the difluoromethyl group play in modulating bioactivity?
- Electron-Withdrawing Effects : Enhances metabolic stability by reducing oxidative degradation .
- Hydrogen Bonding : The CFH group participates in weak H-bonds, improving target affinity vs. non-fluorinated analogs .
- Lipophilicity : LogP increases by ~0.5 units compared to methyl substituents, enhancing membrane permeability .
Q. How can computational modeling aid in understanding this compound’s reactivity?
- DFT Calculations : Predict reaction pathways for fluorination steps (e.g., transition-state energies) .
- Molecular Dynamics (MD) : Simulate binding modes with targets (e.g., kinase active sites) to prioritize synthetic analogs .
- QSAR Models : Correlate substituent effects (e.g., fluorine position) with biological activity .
Q. How can impurities from synthesis be identified and mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
